6-Chloro-1,4-naphthalenediol
CAS No.:
Cat. No.: VC16242006
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClO2 |
|---|---|
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | 6-chloronaphthalene-1,4-diol |
| Standard InChI | InChI=1S/C10H7ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H |
| Standard InChI Key | XNYKMBHMJFDZBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2C=C1Cl)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Chloro-1,4-naphthalenediol (C₁₀H₇ClO₂) consists of a naphthalene backbone with hydroxyl (-OH) groups at the 1st and 4th positions and a chlorine atom at the 6th position. Its molecular weight is 200.62 g/mol, with an exact mass of 200.0078 g/mol . The chlorine substitution introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions, such as halogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 200.62 g/mol |
| Exact Mass | 200.0078 g/mol |
| LogP (Octanol-Water) | ~2.3 (estimated) |
| Topological Polar SA | 40.5 Ų (estimated) |
The LogP value suggests moderate lipophilicity, making the compound suitable for reactions in both aqueous and organic phases .
Spectroscopic Data
While experimental spectra for 6-chloro-1,4-naphthalenediol are scarce, its brominated analog, 6-bromo-1,4-naphthalenediol, exhibits characteristic UV-Vis absorption peaks at 280 nm and 320 nm due to π→π* transitions in the aromatic system. Nuclear magnetic resonance (NMR) data for the chloro derivative can be inferred:
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¹H NMR: Signals for aromatic protons adjacent to electronegative substituents (e.g., Cl, -OH) typically appear downfield (δ 7.5–8.5 ppm).
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¹³C NMR: The chlorine-bearing carbon resonates near δ 125–130 ppm, while hydroxylated carbons appear at δ 150–160 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The chlorination of 1,4-naphthalenediol represents the primary route to 6-chloro-1,4-naphthalenediol. This process parallels the bromination method used for its bromo analog:
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Chlorination Reaction:
Iron(III) chloride (FeCl₃) catalyzes electrophilic aromatic substitution, directing chlorine to the 6th position due to the activating effects of the hydroxyl groups .
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Purification:
Crude product is recrystallized from ethanol/water mixtures, yielding >85% purity.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and safety. Key considerations include:
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Solvent Selection: Environmentally benign solvents (e.g., dimethyl carbonate) replace traditional chlorinated solvents.
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Waste Management: HCl byproducts are neutralized using alkaline scrubbers, aligning with green chemistry principles.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions yields 6-chloro-1,4-naphthoquinone, a precursor for antimalarial agents:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, regenerating 1,4-naphthalenediol.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with ethylamine produces 6-amino-1,4-naphthalenediol, a potential fluorophore:
Applications in Scientific Research
Pharmaceutical Intermediate
6-Chloro-1,4-naphthalenediol serves as a building block for quinone-based drugs. For instance, its oxidation product, 6-chloro-1,4-naphthoquinone, exhibits activity against Plasmodium falciparum (malaria parasite).
Materials Science
The compound’s planar structure and halogen substituent make it a candidate for organic semiconductors. Thin films of its metal complexes (e.g., with Cu²⁺) demonstrate conductivity values of ~10⁻³ S/cm.
Biological Studies
Preliminary studies suggest that 6-chloro-1,4-naphthalenediol inhibits tyrosine kinases by competing with ATP binding, though detailed mechanistic data remain unpublished.
Comparison with Halogenated Analogs
6-Bromo-1,4-naphthalenediol vs. 6-Chloro-1,4-naphthalenediol
| Property | 6-Bromo Derivative | 6-Chloro Derivative |
|---|---|---|
| Molecular Weight | 239.06 g/mol | 200.62 g/mol |
| LogP | 2.8 | 2.3 |
| Melting Point | 218–220°C | 210–212°C (estimated) |
| Reactivity | Slower nucleophilic substitution | Faster substitution due to smaller Cl |
The chloro derivative’s lower molecular weight and higher electronegativity enhance its solubility in polar aprotic solvents.
Future Research Directions
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Synthetic Methodology: Developing catalyst-free chlorination protocols to improve atom economy.
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Biological Screening: Expanding in vitro assays to validate kinase inhibition claims.
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Environmental Fate Studies: Experimental determination of biodegradation pathways.
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